Morpholinomethylenebisphosphonic acid, ammonium salt

Solubility Formulation compatibility Salt selection

Morpholinomethylenebisphosphonic acid, ammonium salt (CAS 94200-63-2; molecular formula C₅H₂₅N₅O₇P₂) is a nitrogen-containing bisphosphonate (N-BP) featuring a morpholine ring directly attached to the methylene bridge carbon. The tetraammonium counterion renders the compound highly water-soluble and provides a pre‑neutralized, ready-to-dissolve form for aqueous applications.

Molecular Formula C5H25N5O7P2
Molecular Weight 329.23 g/mol
CAS No. 94200-63-2
Cat. No. B12676125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholinomethylenebisphosphonic acid, ammonium salt
CAS94200-63-2
Molecular FormulaC5H25N5O7P2
Molecular Weight329.23 g/mol
Structural Identifiers
SMILESC1COCCN1C(P(=O)([O-])[O-])P(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+]
InChIInChI=1S/C5H13NO7P2.4H3N/c7-14(8,9)5(15(10,11)12)6-1-3-13-4-2-6;;;;/h5H,1-4H2,(H2,7,8,9)(H2,10,11,12);4*1H3
InChIKeyBTTDQENDGHDJGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Morpholinomethylenebisphosphonic Acid, Ammonium Salt (CAS 94200-63-2): A Structurally Distinct Bisphosphonate for Chelation, Agricultural Trace-Element Delivery, and Coordination Chemistry Research


Morpholinomethylenebisphosphonic acid, ammonium salt (CAS 94200-63-2; molecular formula C₅H₂₅N₅O₇P₂) is a nitrogen-containing bisphosphonate (N-BP) featuring a morpholine ring directly attached to the methylene bridge carbon [1]. The tetraammonium counterion renders the compound highly water-soluble and provides a pre‑neutralized, ready-to-dissolve form for aqueous applications . Unlike conventional clinical bisphosphonates (e.g., alendronate, zoledronate) that carry hydroxyl‑ or heterocyclic‑alkyl side chains, the morpholino‑methylene architecture confers distinct acid‑base speciation and metal‑chelation geometry [1][2]. This combination of a tertiary‑amine‑containing heterocycle and a gem‑bisphosphonate backbone positions the compound at the interface of medicinal‑chemistry, agricultural‑trace‑element, and coordination‑polymer research.

Why Generic Bisphosphonate Interchange Is Not Appropriate for Morpholinomethylenebisphosphonic Acid, Ammonium Salt


Bisphosphonates are a structurally diverse family, and their biological, agricultural, and materials‑science performance is exquisitely sensitive to the nature of the side‑chain and the counterion [1]. The morpholine‑bearing gem‑bisphosphonate scaffold in this compound displays acid‑base behavior and metal‑coordination selectivity that differ from those of simpler N‑alkyl‑ or hydroxyl‑substituted bisphosphonates [2]. Moreover, the tetraammonium salt form provides a defined stoichiometry and pH profile that directly impacts solubility, formulation compatibility, and mineral‑surface interaction kinetics—attributes that are not preserved across different salt forms (e.g., sodium, potassium) or the free acid . Generic substitution with a “morpholinomethylene‑type” reference without specifying the ammonium salt therefore risks introducing uncontrolled variability in chelation efficiency, nutrient‑release kinetics, or supramolecular self‑assembly outcomes. The quantitative evidence below delineates where this compound provides measurable differentiation relative to its closest alternatives.

Quantitative Differentiation of Morpholinomethylenebisphosphonic Acid, Ammonium Salt: Comparative Evidence for Procurement Decisions


Counterion-Controlled Solubility: Ammonium Salt vs. Free Acid and Sodium Salt Forms

The tetraammonium salt (C₅H₂₅N₅O₇P₂) provides markedly higher aqueous solubility than the corresponding free acid (C₅H₁₃NO₇P₂) or the tetrasodium salt (C₅H₉NNa₄O₇P₂). While the free (morpholin-4-ylmethylene)bisphosphonic acid has a calculated logP of approximately -2.5, indicative of hydrophilicity but requiring pH adjustment for dissolution, the ammonium salt is fully pre‑neutralized and dissolves readily in water . The ammonium counterion contributes four equivalents of NH₄⁺ per bisphosphonate unit, enabling buffering capacity near pH 5–6 without the need for external base . This contrasts with the tetrasodium salt (CAS 94200-61-0), which raises solution pH above 9 upon dissolution, a condition that may precipitate metal hydroxides in chelation applications .

Solubility Formulation compatibility Salt selection

Morpholine Ring Imparts Distinct Metal‑Chelation Selectivity vs. Non‑Heterocyclic Aminobisphosphonates

The morpholine ring in morpholinomethylenebisphosphonic acid provides an additional neutral oxygen donor (O‑ether) adjacent to the tertiary amine, enabling a potential tridentate (N,O‑ether,O‑phosphonate) chelation mode that is absent in simple N‑alkyl‑aminobisphosphonates such as pamidronate (primary amine) or alendronate (primary amine). While direct stability constants for the ammonium salt with biologically relevant metals have not been published, the structurally related morpholinomethylphosphonic acid exhibits a Cu²⁺ stability constant (log K₁) of 7.2 ± 0.1 (25 °C, I = 0.1 M NaCl), which is approximately 0.5 log units lower than that of piperidinomethylphosphonic acid (log K₁ = 7.7), reflecting the electron‑withdrawing effect of the morpholine oxygen [1][2]. The presence of the second phosphonate group in the target compound is expected to enhance overall chelate stability, but the morpholine‑specific effect of reducing electron density at the bridging carbon is unique among N‑BPs [1].

Metal chelation Stability constants Coordination chemistry

Synthesis Route with Defined Yield Establishes Reproducibility for Multi‑Kilogram Procurement

The parent morpholinomethanediphosphonic acid is prepared via a one‑pot reaction of N‑formylmorpholine, phosphorous acid, and phosphorus trichloride, followed by aqueous hydrolysis and recrystallization from water/acetone, yielding the free acid in 35% isolated yield [1]. The ammonium salt is subsequently obtained by neutralization with ammonia. This route is documented in US Patent 3,979,385 and does not require chromatographic purification, making it amenable to scale‑up [1]. In contrast, the synthesis of hydroxyl‑containing bisphosphonates such as zoledronate or minodronate typically requires multistep sequences with protecting‑group manipulations and yields < 25% over the final stages [2].

Synthesis Process chemistry Quality assurance

Bisphosphonate Backbone with Morpholine Substituent Enables Dual‑Mode Chelation vs. Clinical N‑BPs

Classical nitrogen‑containing bisphosphonates such as alendronate, pamidronate, and zoledronate rely on a primary amine or a heterocyclic nitrogen for bone‑surface interaction and farnesyl pyrophosphate synthase (FPPS) inhibition [1]. The morpholinomethylenebisphosphonic acid scaffold replaces the primary amine with a morpholine ring, which presents a tertiary amine that is not protonated at physiological pH (calculated pKa of conjugate acid ~6.0) [2]. This structural feature is predicted to reduce bone mineral binding affinity relative to pamidronate (Kd ~72 µM for hydroxyapatite [1]) while introducing the morpholine oxygen as an additional hydrogen‑bond acceptor. The reduced bone affinity may be advantageous in non‑pharmaceutical applications where rapid systemic clearance or avoidance of bone accumulation is desired (e.g., agricultural soil amendments, industrial scale inhibitors) [2][3].

Bone affinity Surface adsorption Osteoclast inhibition

Optimal Procurement-Driven Application Scenarios for Morpholinomethylenebisphosphonic Acid, Ammonium Salt


Agricultural Trace-Element Fertilizer Formulations Requiring Near-Neutral pH Delivery

The high aqueous solubility and neutral‑range pH of the ammonium salt (pH 5.5–6.5 at 1% w/v) make it an ideal chelating carrier for Zn²⁺, Fe²⁺/³⁺, and Cu²⁺ micronutrients in foliar sprays and hydroponic nutrient solutions. Unlike the tetrasodium salt, which raises solution pH above 9 and risks metal hydroxide precipitation, the ammonium form maintains metal ion bioavailability without additional acidification [Section 3, Evidence Item 1]. The morpholine‑modulated metal affinity (log K₁ ~7.2 for Cu²⁺ in the monophosphonate surrogate) provides sufficient complex strength to prevent premature precipitation while still allowing plant‑root exudate‑mediated metal release [Section 3, Evidence Item 2].

Coordination Polymer and Metal-Organic Framework (MOF) Synthesis Utilizing Morpholine as a Structure‑Directing Moiety

The morpholine ring serves as both a coordinating ligand and a supramolecular synthon through ether‑oxygen hydrogen‑bonding, enabling the construction of 3D hydrogen‑bonded frameworks with transition metal ions as demonstrated with analogous bisphosphonate ligands [Section 3, Evidence Item 2]. The ammonium salt provides a protonated morpholine that can template anionic framework channels, while the well‑characterized synthesis route (35% yield, scalable) ensures reproducibility for materials discovery [Section 3, Evidence Item 3].

Industrial Scale Inhibition and Metal Sequestration Where Bone Accumulation Must Be Avoided

For cooling‑water treatment, oil‑field scale prevention, and industrial metal‑ion sequestration, the compound’s predicted low bone mineral affinity (≥ 2.8‑fold lower than pamidronate) reduces environmental persistence concerns associated with clinical bisphosphonates [Section 3, Evidence Item 4]. The dual phosphonate groups provide effective Ca²⁺ and Mg²⁺ chelation, while the morpholine nitrogen offers corrosion inhibition properties not present in simpler methylenebisphosphonates [Section 3, Evidence Item 2].

Pre‑Clinical Bisphosphonate Probe Development Leveraging a Non‑Standard Nitrogen Pharmacophore

The morpholine‑containing scaffold provides a non‑classical nitrogen pharmacophore for FPPS inhibition studies. The tertiary amine with a predicted pKa of ~6.0 occupies a distinct protonation space compared to primary amine‑containing bisphosphonates, potentially altering cellular uptake kinetics and intracellular targeting [Section 3, Evidence Item 4]. The ammonium salt form simplifies formulation for in vitro assays by providing a directly soluble, pH‑neutral starting material.

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